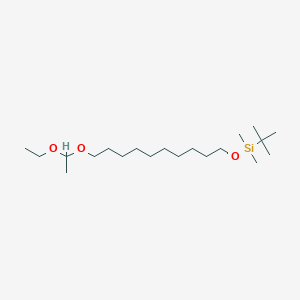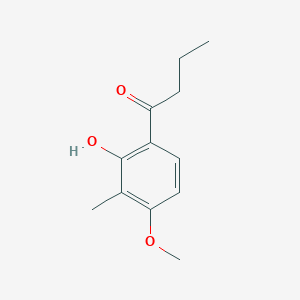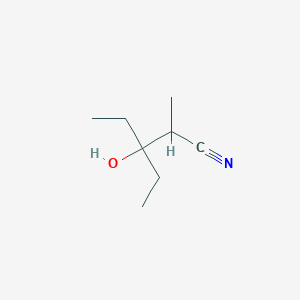![molecular formula C12H15N3O7S2 B14351232 N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide CAS No. 91872-64-9](/img/no-structure.png)
N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of acetamido and sulfonyl groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide typically involves the reaction of 4-acetamido-1,3-phenylenediamine with acetic anhydride and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction with Acetic Anhydride: The 4-acetamido-1,3-phenylenediamine is first reacted with acetic anhydride to introduce the acetamido groups.
Sulfonylation: The intermediate product is then treated with sulfonyl chloride to introduce the sulfonyl groups, resulting in the formation of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the acetamido or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,3-Phenylene)diacetamide
- N,N’-(Methylenedi-4,1-phenylene)diacetamide
- N,N’-(4-methyl-1,3-phenylene)diacetamide
Uniqueness
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is unique due to the presence of both acetamido and sulfonyl groups, which confer distinct chemical and biological properties
Properties
| 91872-64-9 | |
Molecular Formula |
C12H15N3O7S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2,4-bis(acetylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15N3O7S2/c1-7(16)13-11-5-4-10(23(19,20)14-8(2)17)6-12(11)24(21,22)15-9(3)18/h4-6H,1-3H3,(H,13,16)(H,14,17)(H,15,18) |
InChI Key |
JCVXGHFRMUCYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC(=O)C)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


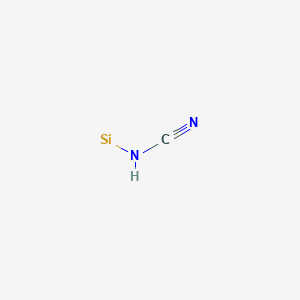
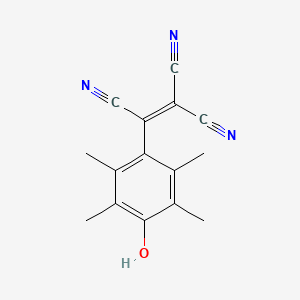
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
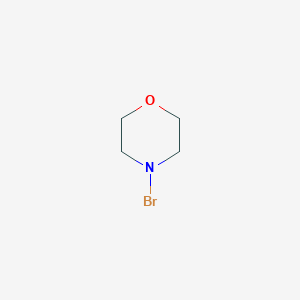
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
